3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-(tetrahydro-2-furanylmethyl)-2(1H)-pyridinone
Overview
Description
3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-(tetrahydro-2-furanylmethyl)-2(1H)-pyridinone is a useful research compound. Its molecular formula is C17H17ClFNO3 and its molecular weight is 337.8 g/mol. The purity is usually 95%.
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Biological Activity
3-(2-Chloro-6-fluorobenzyl)-4-hydroxy-1-(tetrahydro-2-furanylmethyl)-2(1H)-pyridinone (CAS: 477860-53-0) is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
- Molecular Formula : CHClFNO
- Molecular Weight : 337.78 g/mol
- CAS Number : 477860-53-0
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its potential as an antiviral agent, particularly against hepatitis C virus (HCV), and its role in modulating various biological pathways.
Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties. For instance, derivatives of quinazoline have shown promising anti-HCV activity with effective concentrations (EC) below 10 μM, outperforming ribavirin in some cases .
Table 1: Comparison of EC Values for Antiviral Compounds
Compound Name | EC (μM) | Cytotoxicity (CC) | Therapeutic Index (TI) |
---|---|---|---|
Ribavirin | 20.0 | Not specified | 2.3 |
Compound A | <10 | Not specified | >1.7 |
Compound B | <10 | Not specified | >1.9 |
The mechanism by which this compound exerts its antiviral effects may involve the inhibition of non-structural protein 5B (NS5B) polymerase, a crucial enzyme in the HCV replication cycle. Compounds with metal ion chelation properties have been shown to inhibit this enzyme effectively, suggesting that structural modifications in pyridinones can enhance their inhibitory potency .
Study on Structural Variations
A study investigating various structural modifications on pyridinone derivatives found that introducing different substituents significantly affected their antiviral activity. For example, compounds with phenylpropyl or substituted phenethyl groups at the N-1 position exhibited improved HCV inhibitory rates compared to their parent compounds .
In Vivo Studies
In vivo studies are necessary to assess the pharmacokinetics and potential therapeutic applications of this compound. Preliminary results suggest that compounds with similar structures can effectively reduce viral loads in animal models, indicating a need for further investigation into their clinical applications.
Properties
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methyl]-4-hydroxy-1-(oxolan-2-ylmethyl)pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFNO3/c18-14-4-1-5-15(19)12(14)9-13-16(21)6-7-20(17(13)22)10-11-3-2-8-23-11/h1,4-7,11,21H,2-3,8-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CENOUWHBGJZTKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C=CC(=C(C2=O)CC3=C(C=CC=C3Cl)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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